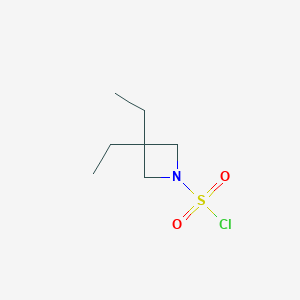
3,3-Diethylazetidine-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethylazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylazetidine-1-sulfonyl chloride typically involves the reaction of 3,3-Diethylazetidine with sulfonyl chloride reagents. One common method is the reaction of 3,3-Diethylazetidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microchannel reactors can be employed to facilitate the reaction between 3,3-Diethylazetidine and sulfonyl chloride reagents, allowing for precise control over reaction conditions and minimizing side reactions .
化学反应分析
Types of Reactions
3,3-Diethylazetidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or other hydride donors in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted azetidines, depending on the specific reagents and conditions used .
科学研究应用
3,3-Diethylazetidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules, including enzyme inhibitors and receptor modulators.
Material Science: It is investigated for its role in the synthesis of polymers and other materials with unique properties.
作用机制
The mechanism of action of 3,3-Diethylazetidine-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in various chemical transformations. The azetidine ring’s strain also contributes to its reactivity, facilitating ring-opening reactions and other transformations .
相似化合物的比较
Similar Compounds
Azetidine-2-sulfonyl chloride: Another member of the azetidine family with similar reactivity but different substitution patterns.
3,3-Dimethylazetidine-1-sulfonyl chloride: Similar structure with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
Aziridine-1-sulfonyl chloride: A three-membered ring analog with higher ring strain and reactivity.
Uniqueness
3,3-Diethylazetidine-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC 名称 |
3,3-diethylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO2S/c1-3-7(4-2)5-9(6-7)12(8,10)11/h3-6H2,1-2H3 |
InChI 键 |
WLYRRJNDYIFOHB-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CN(C1)S(=O)(=O)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















